

Application Notes and Protocols for Glyphosate-¹³C, ¹⁵N Microbial Degradation Experiments

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Compound of Interest		
Compound Name:	Glyphosate-13C,15N	
Cat. No.:	B1443869	Get Quote

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These application notes provide a detailed protocol for conducting microbial degradation studies of glyphosate using its stable isotope-labeled form, Glyphosate-¹³C,¹⁵N. This allows for precise tracing of the herbicide and its degradation products in various environmental matrices. The protocols outlined below are intended as a guide and can be adapted based on specific research needs and microbial species.

Introduction

Glyphosate, a broad-spectrum herbicide, undergoes microbial degradation in the environment, primarily through two recognized pathways:

- AMPA Pathway: Glyphosate is converted to aminomethylphosphonic acid (AMPA) and glyoxylate, a reaction catalyzed by glyphosate oxidoreductase (GOX).[1][2][3]
- Sarcosine Pathway: The carbon-phosphorus (C-P) bond of glyphosate is cleaved by the C-P lyase enzyme, yielding sarcosine and inorganic phosphate.[1][2] Sarcosine is further metabolized to glycine and formaldehyde.

The use of Glyphosate-¹³C,¹⁵N as a substrate in these experiments, coupled with mass spectrometry-based analytical techniques, enables unambiguous identification and quantification of the parent compound and its metabolites, distinguishing them from endogenous compounds in the experimental matrix.



Experimental Protocols Materials and Reagents

- Microbial Culture: A pure or mixed microbial culture capable of degrading glyphosate (e.g., Pseudomonas sp., Bacillus sp., Ochrobactrum sp.).
- Growth Media: Minimal salts medium (MSM) with glyphosate as the sole source of phosphorus or carbon, depending on the experimental design. A typical MSM composition is provided in Table 1.
- Glyphosate-¹³C,¹⁵N: Isotope-labeled glyphosate standard.
- Analytical Standards: Non-labeled glyphosate, AMPA, sarcosine, and their corresponding isotopically labeled internal standards for quantification (e.g., AMPA-¹³C, ¹⁵N,D₂).
- Reagents for Analysis: HPLC-grade solvents (e.g., methanol, acetonitrile, water), derivatizing
 agents (e.g., 9-fluorenylmethylchloroformate FMOC-Cl) if required for the analytical
 method, and other necessary chemicals for sample preparation and analysis.

Table 1: Composition of a Typical Minimal Salts Medium (MSM)

Component	Concentration (g/L)
K₂HPO₄	1.5
KH ₂ PO ₄	0.5
NaCl	0.5
MgSO ₄ ·7H ₂ O	0.2
CaCl ₂ ·2H ₂ O	0.02
FeSO ₄ ·7H ₂ O	0.01
Na ₂ MoO ₄ ·2H ₂ O	0.001
Glucose (as carbon source)	10.0
(NH ₄) ₂ SO ₄ (as nitrogen source)	2.0



Note: For experiments where Glyphosate-¹³C,¹⁵N is the sole phosphorus source, K₂HPO₄ and KH₂PO₄ should be omitted.

Experimental Setup

- Inoculum Preparation:
 - Grow the microbial culture in a suitable rich medium (e.g., Nutrient Broth) to obtain sufficient biomass.
 - Harvest the cells by centrifugation, wash them twice with sterile MSM (lacking the nutrient being tested, e.g., phosphorus), and resuspend the cell pellet in the same medium to a desired optical density (e.g., OD₆₀₀ = 1.0).
- Degradation Experiment:
 - In sterile flasks, add the MSM.
 - Spike the medium with a known concentration of Glyphosate-¹³C,¹⁵N (e.g., 50-100 mg/L).
 - Inoculate the flasks with the prepared microbial culture.
 - Include control flasks:
 - Sterile Control: MSM with Glyphosate-¹³C,¹⁵N but without microbial inoculum to assess abiotic degradation.
 - Inoculated Control: MSM with the microbial inoculum but without Glyphosate-¹³C,¹⁵N to monitor background microbial activity.
 - Incubate the flasks under appropriate conditions (e.g., 28-30°C, 150-200 rpm shaking) in the dark to prevent photodegradation.
- Sampling:
 - Collect samples at regular time intervals (e.g., 0, 1, 2, 4, 7, 14, 28 days).
 - o For each sample, withdraw an aliquot of the culture medium.



- Centrifuge the aliquot to separate the microbial biomass from the supernatant.
- Store the supernatant at -20°C until analysis.

Sample Preparation and Analysis

The analysis of Glyphosate-¹³C,¹⁵N and its labeled metabolites is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Sample Preparation:
 - Thaw the supernatant samples.
 - Spike the samples with a known concentration of internal standards (e.g., AMPA ¹³C, ¹⁵N,D₂).
 - If necessary, perform a derivatization step to improve chromatographic retention and sensitivity. A common derivatizing agent is FMOC-CI.
 - Alternatively, direct injection methods without derivatization are also available.
 - Solid-phase extraction (SPE) can be used for sample cleanup and concentration.
- LC-MS/MS Analysis:
 - Utilize a suitable LC column for the separation of polar compounds.
 - The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the parent molecule and its metabolites.
 - The specific MRM transitions for Glyphosate-¹³C,¹⁵N and its expected labeled metabolites need to be determined.

Data Presentation

The quantitative data from the degradation experiment should be summarized in tables for clear interpretation and comparison.

Table 2: Degradation of Glyphosate-13C,15N over Time



Time (Days)	Glyphosate- ¹³ C, ¹⁵ N Concentration (mg/L)	% Degradation
0	100.0 ± 2.5	0
1	85.2 ± 3.1	14.8
2	65.7 ± 2.8	34.3
4	30.1 ± 1.9	69.9
7	5.4 ± 0.8	94.6
14	< LOQ	> 99
28	< LOQ	> 99

LOQ: Limit of Quantification. Data are presented as mean ± standard deviation.

Table 3: Formation of Labeled Metabolites over Time

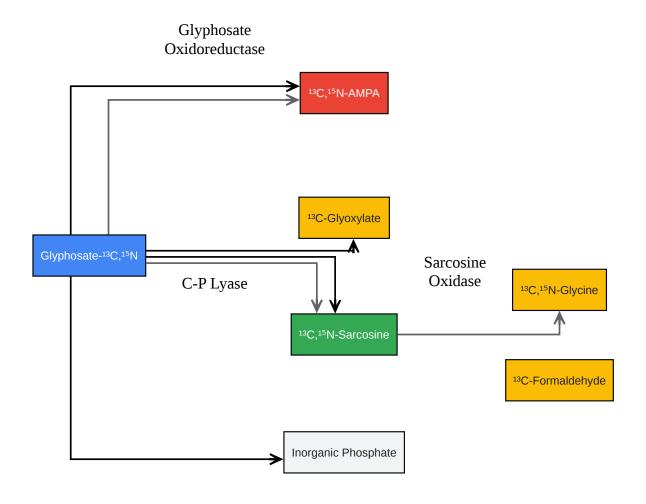
Time (Days)	¹³ C, ¹⁵ N-AMPA Concentration (mg/L)	¹³ C, ¹⁵ N-Sarcosine Concentration (mg/L)
0	< LOQ	< LOQ
1	12.3 ± 1.5	2.1 ± 0.3
2	28.9 ± 2.2	4.5 ± 0.6
4	55.6 ± 3.7	3.2 ± 0.4
7	30.8 ± 2.9	< LOQ
14	15.1 ± 1.8	< LOQ
28	5.7 ± 0.9	< LOQ

LOQ: Limit of Quantification. Data are presented as mean ± standard deviation.

Visualizations



Microbial Degradation Pathways of Glyphosate

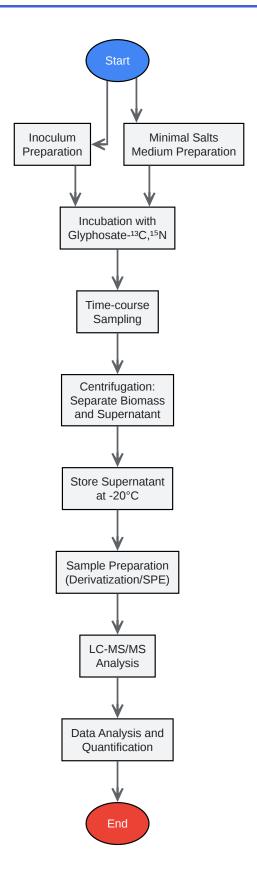


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Caption: Major microbial degradation pathways of Glyphosate-13C,15N.

Experimental Workflow





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Caption: Workflow for Glyphosate-13C,15N microbial degradation experiment.



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